Chlorine thiocyanate

Description

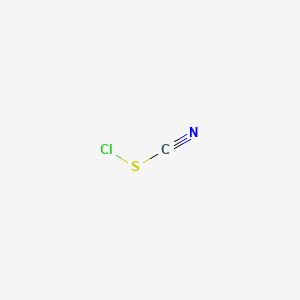

Structure

3D Structure

Properties

IUPAC Name |

chloro thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClNS/c2-4-1-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIINKYBVSMNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)SCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208291 | |

| Record name | Chlorine thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-98-8 | |

| Record name | Chlorine thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorine thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Chlorine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine thiocyanate (ClSCN), also known as thiocyanogen chloride, is a reactive and unstable pseudohalogen compound of significant interest in synthetic chemistry. Its electrophilic nature allows for the introduction of the thiocyanate group into a variety of organic molecules, making it a valuable reagent in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the core fundamental chemical properties of this compound, including its synthesis, structure, reactivity, and spectroscopic characteristics. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Synthesis and Handling

This compound is typically generated in situ for immediate use due to its inherent instability. The most common method for its preparation involves the reaction of a suspension of lead(II) thiocyanate with a solution of chlorine in an inert solvent, such as glacial acetic acid.[1]

Experimental Protocol: In Situ Generation and Reaction with Cyclohexene

The following protocol details the in situ generation of this compound and its subsequent reaction with cyclohexene, a common substrate for electrophilic addition.

Materials:

-

Lead(II) thiocyanate (Pb(SCN)₂)

-

Chlorine (Cl₂) solution in glacial acetic acid

-

Cyclohexene

-

Glacial acetic acid

-

2,6-di-tert-butyl-p-cresol (radical inhibitor)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (reaction flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the this compound Reagent: In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend lead(II) thiocyanate in glacial acetic acid. To this suspension, add a solution of chlorine in glacial acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. The formation of the golden-yellow solution of this compound will be observed.[1][2] For reactions sensitive to radical pathways, a radical inhibitor such as 2,6-di-tert-butyl-p-cresol can be added to the reaction mixture.[1]

-

Reaction with Cyclohexene: To the freshly prepared solution of this compound, add a solution of cyclohexene in glacial acetic acid dropwise at a controlled temperature (typically 25°C).[1]

-

Work-up: After the reaction is complete (monitored by a suitable method such as TLC or GC), the reaction mixture is filtered to remove lead(II) chloride. The filtrate is then poured into a large volume of cold water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of α-chloro-β-thiocyanates and α-acetoxy-β-thiocyanates, can be purified by column chromatography on silica gel.

The experimental workflow for the synthesis and reaction of this compound is depicted in the following diagram:

Molecular Structure and Bonding

Due to its instability, detailed structural parameters for isolated this compound are scarce. However, data from related, more stable compounds such as chloromethyl thiocyanate (CH₂ClSCN) can provide valuable insights into its expected geometry. The structure is polarized, with the thiocyanate group acting as the more electropositive partner (Clδ--Sδ+CN).[2]

Table 1: Computed and Related Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | CClNS | PubChem |

| Molar Mass | 93.54 g/mol | PubChem |

| IUPAC Name | chloro thiocyanate | PubChem |

| Canonical SMILES | C(#N)SCl | PubChem |

| InChI | InChI=1S/CClNS/c2-4-1-3 | PubChem |

| InChIKey | WRIINKYBVSMNJQ-UHFFFAOYSA-N | PubChem |

| Related Bond Lengths (from CH₂ClSCN) | ||

| C-S | ~1.8 Å | Estimated from related compounds |

| S-Cl | ~2.0 Å | Estimated from related compounds |

| C≡N | ~1.16 Å | Estimated from related compounds |

| Related Bond Angles (from CH₂ClSCN) | ||

| C-S-Cl | ~100° | Estimated from related compounds |

| S-C-N | ~180° | Estimated from related compounds |

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of this compound, often in solution immediately after its formation.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Notes |

| UV-Vis | Absorption Maximum | Golden-yellow solution | The color indicates absorption in the visible region, characteristic of the Cl-S bond.[2] |

| Infrared (IR) | C≡N stretch | ~2160 | Strong absorption. The exact position can vary with the molecular environment. |

| C-S stretch | ~700-800 | Weaker absorption. | |

| S-Cl stretch | ~400-500 | Weaker absorption. | |

| Photoelectron | Ionization Energy (IE) | 10.45 ± 0.02 eV | Determined by photoelectron spectroscopy. |

Chemical Reactivity

This compound is a potent electrophile, readily reacting with nucleophiles. Its most well-documented reactions involve the electrophilic addition to alkenes.

Electrophilic Addition to Alkenes

The reaction of this compound with alkenes proceeds via a heterolytic, two-step addition mechanism. This reaction is stereospecific, resulting in trans addition across the double bond.[1] The proposed mechanism involves the formation of a cyclic cyano-sulfonium ion intermediate.

The reaction with a generic alkene is illustrated in the following signaling pathway diagram:

The reaction is initiated by the electrophilic attack of the sulfur atom of this compound on the π-bond of the alkene, leading to the formation of a three-membered cyclic cyano-sulfonium ion intermediate and the release of a chloride ion.[1] In the second step, the chloride ion or another nucleophile present in the reaction mixture (such as acetate from the solvent) attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the sulfur bridge. This backside attack results in the observed trans stereochemistry of the final product.[1]

Conclusion

This compound, despite its instability, is a valuable reagent for the introduction of the thiocyanate functional group into organic molecules. This guide has provided a detailed overview of its fundamental chemical properties, including methods for its in situ preparation, its structural and spectroscopic characteristics, and its reactivity as an electrophile. The provided experimental protocol and mechanistic diagram offer practical insights for researchers working with this versatile compound. A thorough understanding of these core properties is essential for the effective and safe utilization of this compound in synthetic and medicinal chemistry.

References

chlorine thiocyanate physical properties and constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine thiocyanate (ClSCN) is a chemical compound of interest in synthetic chemistry. This guide provides a comprehensive overview of its known physical properties, constants, and experimental protocols for its preparation. Due to its reactive nature, extensive physical data is limited, and it is often generated in situ for immediate use in further chemical reactions.

Physical Properties and Constants

Quantitative data for this compound is not as extensively documented as for more stable compounds. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | CClNS | NIST |

| Molecular Weight | 93.535 g/mol | NIST |

| CAS Registry Number | 5961-98-8 | NIST |

| Ionization Energy | 10.45 ± 0.02 eV | NIST[1] |

Experimental Protocols

The following section details the methodology for the synthesis of this compound.

Synthesis of this compound

The preparation of this compound can be achieved through the reaction of chlorine gas with silver thiocyanate.[1]

Materials:

-

Silver thiocyanate (AgSCN)

-

Chlorine gas (Cl₂)

-

A suitable vacuum apparatus

Procedure:

-

Freshly prepared silver thiocyanate is placed in a reaction tube within a vacuum apparatus.

-

Chlorine gas is passed over the silver thiocyanate at a controlled pressure.

-

The reaction produces this compound, which can be identified and characterized using methods such as photoelectron spectroscopy.[1]

It is important to note that this compound is unstable and may need to be used immediately for subsequent reactions or analyzed under specific conditions to prevent decomposition.

Chemical Reactivity and Applications

This compound, also referred to as thiocyanogen chloride, serves as a reactive intermediate in organic synthesis.[2] It is utilized in electrophilic thiocyanation reactions, where the thiocyanate group is introduced into a molecule. For instance, it can react with alkenes to form dithiocyanate derivatives.[3]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from silver thiocyanate and chlorine gas.

Caption: Synthesis of this compound.

Electrophilic Addition to an Alkene

This diagram shows a representative reaction of this compound with an alkene.

Caption: Reaction of this compound with an Alkene.

References

Spectroscopic Profile of Chlorine Thiocyanate: An Elusive Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorine thiocyanate (ClSCN) is a chemical compound of interest due to the versatile reactivity of the thiocyanate group. However, a comprehensive spectroscopic characterization of this molecule remains notably absent in publicly accessible scientific literature. This technical guide consolidates the limited available information on this compound, highlighting the significant gaps in its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopic data. While a definitive experimental spectroscopic dataset is unavailable, this document presents the confirmed molecular structure and synthesis approaches, providing a foundational understanding for researchers in the field.

Molecular Structure

The fundamental structure of this compound has been determined through microwave spectroscopy. Crucially, these studies have confirmed that the molecule exists as this compound (Cl-S-C≡N), rather than the isomeric chlorine isothiocyanate (Cl-N=C=S). The molecule is also known to be planar. The confirmed connectivity is essential for any theoretical or computational predictions of its spectroscopic properties.

Below is a diagram illustrating the confirmed molecular structure of this compound.

Caption: Confirmed molecular structure of this compound (ClSCN).

Synthesis of this compound

While detailed experimental protocols for spectroscopic analysis are scarce, methods for the synthesis of this compound have been reported. One method involves the direct reaction of chlorine gas with a solid thiocyanate salt.

A general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

One reported synthesis involves the reaction of chlorine gas with sodium thiocyanate, resulting in a solid product. Another preparation has been mentioned in the context of obtaining the compound for microwave spectroscopy, indicating its existence in the gas phase is possible for analytical purposes. The stability of this compound is not well-documented, which may contribute to the difficulty in obtaining and analyzing the pure substance.

Spectroscopic Data: A Notable Absence

A thorough review of scientific databases and literature reveals a significant lack of empirical spectroscopic data for this compound.

Infrared (IR) Spectroscopy

No experimental or calculated IR spectrum for this compound (ClSCN) is available in the reviewed literature. For context, studies on related compounds, such as chloromethyl thiocyanate (CH₂ClSCN), have been conducted, but these are not directly transferable to ClSCN. In various metal thiocyanate complexes, the position of the C≡N stretching vibration in the IR spectrum is a key indicator of the coordination mode (S-bonded vs. N-bonded). This suggests that for ClSCN, a strong absorption band corresponding to the C≡N stretch would be a prominent feature of its IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis absorption spectrum for this compound in the literature. Studies on the thiocyanate ion and its metal complexes show UV absorption, but this is not representative of the covalently bonded ClSCN molecule. It has been noted that UV irradiation of aqueous thiocyanate solutions can lead to decomposition and the formation of cyanide, indicating potential photosensitivity[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or theoretical NMR data for this compound have been found. Due to the presence of a chlorine atom, both ¹³C and ¹⁵N NMR (if isotopically enriched) would be expected to show signals, though the quadrupolar nature of the chlorine nucleus could potentially lead to line broadening.

Conclusion and Future Outlook

The spectroscopic characterization of this compound remains an open area for investigation. The confirmed planar structure of Cl-S-C≡N provides a solid foundation for future theoretical and computational studies to predict its IR, UV-Vis, and NMR spectra. Such computational data would be invaluable in guiding experimental efforts to isolate and characterize this elusive molecule.

For researchers in drug development and related fields, the lack of data means that any work involving this compound or its potential derivatives would necessitate a fundamental characterization effort. The synthesis methods, while not extensively detailed for spectroscopic purposes, provide a starting point for obtaining the compound. Future work should focus on the careful synthesis, purification, and stabilization of this compound to enable comprehensive spectroscopic analysis. This would not only fill a significant gap in the chemical literature but also provide crucial data for understanding the reactivity and potential applications of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of Chlorine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine thiocyanate (ClSCN) is a chemical compound of significant interest due to its unique bonding characteristics and structural properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon key experimental data from microwave and vibrational spectroscopy. Detailed experimental protocols for its synthesis and characterization are presented, alongside a quantitative summary of its structural parameters. This document aims to serve as a core reference for researchers in chemistry and drug development.

Molecular Structure

The molecular structure of this compound has been unequivocally determined to be ClSCN, with the chlorine atom bonded to the sulfur atom, rather than the isomeric chlorine isothiocyanate (ClNCS). This was confirmed through microwave spectroscopy studies, which also established that the molecule is planar.[1]

Bond Lengths and Angles

The precise geometric parameters of this compound in the gas phase have been determined from its microwave spectrum. The key bond lengths and the ClSC bond angle are summarized in the table below. For context, the parameters for the related bromine thiocyanate are also included.

| Parameter | This compound (ClSCN) | Bromine Thiocyanate (BrSCN) |

| Cl-S Bond Length (Å) | Value not explicitly found in search results | - |

| Br-S Bond Length (Å) | - | 2.180(10) |

| S-C Bond Length (Å) | Assumed from S(CN)₂ | 1.701 (fixed) |

| C≡N Bond Length (Å) | Assumed from S(CN)₂ | 1.156 (fixed) |

| ClSC Bond Angle (°) | Value not explicitly found in search results | - |

| BrSC Bond Angle (°) | - | 99.8(1.7) |

| SCN Bond Angle (°) | Assumed to be linear | 185 (fixed) |

Note: While the primary reference for the microwave spectroscopy of ClSCN was identified, the explicit values for bond lengths and angles were not available in the accessed snippets. The values for the S-C and C-N bonds are often assumed based on similar, well-characterized molecules like dicyano sulfide (S(CN)₂).

Rotational Constants and Moments of Inertia

The rotational constants and principal moments of inertia for the two most abundant isotopic species of this compound, ³⁵ClSCN and ³⁷ClSCN, provide the foundation for the determination of its molecular structure. The small positive inertial defects confirm the planarity of the molecule.[1]

| Isotopic Species | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| ³⁵ClSCN | 10300.7 | 1999.31 | 1673.23 |

| ³⁷ClSCN | 10300.5 | 1941.95 | 1634.19 |

| Isotopic Species | Moment of Inertia Iₐ (amu Ų) | Moment of Inertia Iₑ (amu Ų) | Moment of Inertia Iₑ (amu Ų) | Inertial Defect Δ (amu Ų) |

| ³⁵ClSCN | 49.073 | 252.82 | 302.10 | 0.21 |

| ³⁷ClSCN | 49.074 | 260.29 | 309.36 | 0.21 |

Bonding

The bonding in this compound involves a covalent linkage between the chlorine and sulfur atoms. The thiocyanate group (-SCN) is a pseudohalogen, and its bonding can be described by resonance structures. The planarity of the ClSCN molecule suggests some degree of delocalization of π-electrons across the molecule. The ionization energy of this compound has been determined to be 10.45 ± 0.02 electron volts, which provides insight into the energy of its highest occupied molecular orbital.

Experimental Protocols

Synthesis of Gas-Phase this compound

A common method for the preparation of halogen thiocyanates for gas-phase studies involves the reaction of a halogen with a metal thiocyanate. For this compound, this can be achieved by passing chlorine gas over silver thiocyanate (AgSCN).

Experimental Workflow for Synthesis:

Caption: Gas-phase synthesis and collection of this compound.

Methodology:

-

A sample of finely powdered, dry silver thiocyanate (AgSCN) is placed in a reaction tube.

-

Chlorine gas (Cl₂) is passed over the AgSCN at a controlled low pressure.

-

The gaseous products, including this compound (ClSCN), are passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the product and separate it from any unreacted chlorine or volatile byproducts.

-

The purified ClSCN can then be vaporized and introduced into the sample cell of a microwave or infrared spectrometer.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of gas-phase molecules.

Experimental Workflow for Microwave Spectroscopy:

Caption: Workflow for microwave spectroscopic analysis of ClSCN.

Methodology:

-

A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer.

-

Microwave radiation is passed through the sample cell, and the absorption of this radiation by the molecules is measured by a detector.

-

The frequencies of the absorption lines correspond to transitions between different rotational energy levels.

-

By analyzing the rotational spectra of different isotopic species (e.g., ³⁵ClSCN and ³⁷ClSCN), the moments of inertia can be precisely determined.

-

From the moments of inertia, a least-squares fitting procedure is used to calculate the bond lengths and bond angles of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to the strengths of its chemical bonds.

Specific experimental vibrational frequencies for gaseous this compound were not found in the search results. The following is a general methodology.

Methodology:

-

Infrared (IR) Spectroscopy: A gaseous sample of ClSCN is placed in a gas cell with windows that are transparent to infrared radiation (e.g., KBr or CsI). An infrared beam is passed through the sample, and the frequencies at which the radiation is absorbed are recorded. These absorption bands correspond to the vibrational modes of the molecule that have a changing dipole moment.

-

Raman Spectroscopy: A gaseous sample of ClSCN is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. The frequency shifts of the scattered light relative to the incident laser frequency correspond to the vibrational modes of the molecule that involve a change in polarizability.

Molecular Visualization

The following diagram illustrates the connectivity and planar structure of the this compound molecule.

Caption: Molecular graph of this compound (ClSCN).

References

The Electrophilic Nature of Chlorine Thiocyanate: A Technical Guide for Drug Development and Scientific Research

Abstract

Chlorine thiocyanate (ClSCN) is a potent and highly reactive electrophilic species that serves as a valuable reagent in organic synthesis, particularly for the introduction of the thiocyanate (-SCN) functional group into a wide range of organic molecules. This technical guide provides an in-depth exploration of the core electrophilic nature of this compound, focusing on its generation, reactivity, and application in the synthesis of novel chemical entities relevant to drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for its in situ generation and subsequent reactions, and provides visual representations of reaction mechanisms and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Thiocyanate Moiety in Medicinal Chemistry

The thiocyanate group is a versatile functional group that can be found in a number of biologically active natural products and synthetic compounds. Its unique electronic properties allow it to act as a precursor for various other sulfur-containing functionalities, such as thiols, sulfides, and thiocarbamates. The introduction of a thiocyanate group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable tool in medicinal chemistry and drug design. Electrophilic thiocyanation, the addition of an electrophilic "SCN+" equivalent to a nucleophilic substrate, is a primary method for incorporating this moiety. This compound, although often generated in situ due to its high reactivity, is a key electrophilic agent in these transformations.

The Core of Electrophilicity: Electronic Structure of this compound

The electrophilic nature of this compound arises from the polarization of the Cl-S bond. The high electronegativity of the chlorine atom relative to the sulfur atom results in a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.

Key Structural Features:

-

Polarized Cl-S Bond: The difference in electronegativity between chlorine (3.16 on the Pauling scale) and sulfur (2.58) leads to a polar covalent bond, with the electron density shifted towards the chlorine atom. This leaves the sulfur atom electron-deficient and thus electrophilic.

-

Geometry: Computational studies suggest a bent geometry for ClSCN, with the atoms arranged in a Cl-S-C-N sequence.

While detailed computational studies providing visualizations of the Lowest Unoccupied Molecular Orbital (LUMO) for isolated this compound are not extensively available in the literature, the well-established reactivity patterns strongly support the notion that the LUMO is centered on the sulfur and chlorine atoms, with a significant coefficient on the sulfur atom, indicating this as the primary site for nucleophilic attack.

In Situ Generation of this compound

Due to its reactive and potentially unstable nature, this compound is most commonly generated in situ for immediate use in subsequent reactions. This approach avoids the challenges associated with the isolation and storage of the pure substance.

Experimental Protocol: Generation from Trichloroisocyanuric Acid (TCCA) and Ammonium Thiocyanate

This method provides a convenient and efficient way to generate this compound for the electrophilic thiocyanation of various substrates.

Materials:

-

Trichloroisocyanuric acid (TCCA)

-

Ammonium thiocyanate (NH₄SCN)

-

Solvent (e.g., Methanol, Acetonitrile)

-

Substrate (e.g., indole, aniline, alkene)

Procedure:

-

To a solution of the substrate (1.0 mmol) in the chosen solvent (5-10 mL) at room temperature, add ammonium thiocyanate (1.2 mmol).

-

Stir the mixture for 5-10 minutes to ensure dissolution.

-

Slowly add trichloroisocyanuric acid (0.4 mmol, as a source of electrophilic chlorine) portion-wise over a period of 10-15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the workflow for the in situ generation of this compound and its subsequent reaction with a generic nucleophile.

Reactivity of this compound as an Electrophile

This compound readily reacts with a variety of nucleophiles, including electron-rich aromatic and heteroaromatic compounds, alkenes, and alkynes.

Electrophilic Aromatic Substitution

Electron-rich aromatic systems, such as phenols, anilines, and indoles, undergo electrophilic substitution with this compound, typically with high regioselectivity.

Reaction with Indole:

Indole and its derivatives are particularly good substrates for electrophilic thiocyanation, with the reaction preferentially occurring at the electron-rich C3 position.

The proposed mechanism for the electrophilic thiocyanation of indole is depicted below.

Electrophilic Addition to Alkenes

This compound undergoes electrophilic addition reactions with alkenes, leading to the formation of β-chloroalkyl thiocyanates. The reaction proceeds via a cyclic thiiranium ion intermediate, analogous to the halonium ion intermediate in halogenation of alkenes.

Reaction with a Generic Alkene:

The mechanism involves the initial attack of the alkene π-bond on the electrophilic sulfur atom of ClSCN, forming a bridged thiiranium ion. Subsequent attack by the chloride ion on one of the carbon atoms of the bridged intermediate leads to the final product.

Quantitative Data

While extensive kinetic data for the reactions of isolated this compound are scarce in the literature due to its transient nature, the yields of thiocyanation reactions provide a qualitative measure of its reactivity. The following table summarizes representative yields for the thiocyanation of various substrates using in situ generated this compound.

| Substrate | Reagents | Solvent | Product | Yield (%) |

| Indole | TCCA, NH₄SCN | Methanol | 3-Thiocyanatoindole | 90-95 |

| Aniline | TCCA, NH₄SCN | Acetonitrile | 4-Thiocyanatoaniline | 85-90 |

| Phenol | TCCA, NH₄SCN | Acetonitrile | 4-Thiocyanatophenol | 80-85 |

| Styrene | TCCA, NH₄SCN | Dichloromethane | 1-Chloro-2-thiocyanato-1-phenylethane | 75-80 |

| Cyclohexene | TCCA, NH₄SCN | Dichloromethane | 1-Chloro-2-thiocyanatocyclohexane | 80-85 |

Note: Yields are approximate and can vary based on specific reaction conditions.

Conclusion

This compound is a powerful electrophilic reagent that enables the efficient introduction of the thiocyanate functionality into a diverse array of organic molecules. Its high reactivity necessitates its common generation in situ, a method for which reliable protocols exist. The electrophilic nature of ClSCN, driven by the polarized Cl-S bond, allows it to readily participate in electrophilic aromatic substitution and addition reactions. For professionals in drug development and scientific research, understanding the principles of its generation and reactivity is key to harnessing its synthetic potential for the creation of novel, biologically active compounds. Further research into the detailed kinetics and computational modeling of this compound and its reactions will undoubtedly provide deeper insights and expand its utility in chemical synthesis.

An In-depth Technical Guide to the Mechanism of Action of Chlorine Thiocyanate in Electrophilic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine thiocyanate (ClSCN), also known as thiocyanogen chloride, is a reactive pseudohalogen that serves as a potent electrophile in organic synthesis. Its utility lies in the direct introduction of the thiocyanate (-SCN) group into organic molecules, a functional group that is a precursor to a variety of sulfur-containing compounds with significant applications in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the mechanism of action of this compound in electrophilic reactions, with a focus on its addition to alkenes and its substitution on aromatic rings. Detailed experimental protocols, quantitative data from key studies, and mechanistic diagrams are presented to offer a thorough understanding of the reactivity and synthetic applications of this versatile reagent.

Introduction

The thiocyanate moiety is a valuable functional group in organic synthesis, serving as a precursor for the synthesis of thiols, thioethers, and sulfur-containing heterocycles. Electrophilic thiocyanation is a direct method for the formation of a C-SCN bond. Historically, this compound was one of the first reagents used for this purpose.[1] Understanding its mechanism of action is crucial for predicting reaction outcomes, controlling selectivity, and designing novel synthetic strategies.

This compound is polarized as Clδ--SCNδ+, making the sulfur atom electrophilic and susceptible to attack by nucleophiles such as the π-electrons of alkenes and aromatic systems.[2] This guide will delve into the two primary classes of electrophilic reactions involving this compound: electrophilic addition to carbon-carbon double bonds and electrophilic aromatic substitution.

Synthesis of this compound

This compound is typically prepared in situ due to its limited stability. A common method involves the reaction of a metal thiocyanate with a source of electrophilic chlorine.

Experimental Protocol: Preparation of a Standard Solution of this compound in Acetic Acid

This protocol is adapted from the work of Guy and Pearson.[2]

Materials:

-

Lead(II) thiocyanate (Pb(SCN)₂)

-

Anhydrous acetic acid

-

A standardized solution of chlorine in carbon tetrachloride

-

A solution of potassium iodide

-

A standardized solution of sodium thiosulphate

-

Starch indicator solution

Procedure:

-

A suspension of dry lead(II) thiocyanate in anhydrous acetic acid is treated with a standardized solution of chlorine in carbon tetrachloride at room temperature.

-

The reaction mixture is stirred until the color of the chlorine is discharged.

-

The precipitated lead(II) chloride is filtered off to yield a clear solution of this compound in acetic acid.

-

The concentration of the this compound solution is determined by iodometric titration. An aliquot of the solution is added to an aqueous solution of potassium iodide, and the liberated iodine is titrated with a standardized solution of sodium thiosulphate using starch as an indicator.

Electrophilic Addition to Alkenes

This compound readily undergoes electrophilic addition to alkenes, yielding β-chloro thiocyanates. When the reaction is carried out in a nucleophilic solvent such as acetic acid, solvent-incorporated products, such as β-acetoxy thiocyanates, are also observed.[2]

Mechanism of Electrophilic Addition

The reaction proceeds via a two-step mechanism involving a cyclic cyano-sulphonium ion intermediate. This mechanism accounts for the observed trans-stereospecificity of the addition.[2]

The initial step is the electrophilic attack of the SCNδ+ moiety of this compound on the alkene π-bond, leading to the formation of a bridged cyano-sulphonium ion intermediate. This intermediate is then attacked by a nucleophile (chloride ion or solvent molecule) in an SN2-like manner, resulting in the opening of the three-membered ring and the formation of the trans-addition product.

References

Theoretical Insights into the Reactivity of Chlorine Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine thiocyanate (ClSCN) is a chemical species of significant interest due to its potential role in various chemical transformations and as a source of the thiocyanate radical. Understanding its reactivity is crucial for harnessing its synthetic potential and for elucidating its role in complex reaction mechanisms. Theoretical and computational chemistry provide powerful tools to investigate the intricate details of molecular reactivity, offering insights that are often difficult to obtain through experimental methods alone. This technical guide delves into the theoretical studies concerning the reactivity of this compound, providing a framework for understanding its electronic structure, reaction pathways, and thermochemistry. While specific comprehensive theoretical studies on ClSCN reactivity are not abundant in publicly accessible literature, this guide outlines the established computational methodologies and expected outcomes from such investigations, providing a robust foundation for researchers in the field.

Electronic Structure and Molecular Properties of this compound

A foundational aspect of understanding the reactivity of ClSCN lies in its electronic structure and molecular properties. Theoretical calculations are instrumental in determining these characteristics with high accuracy.

Computational Methods

-

Ab initio methods: Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods (e.g., CCSD(T)) are employed to solve the electronic Schrödinger equation without empirical parameters. These methods, particularly CCSD(T) with large basis sets (e.g., aug-cc-pVTZ), are considered the "gold standard" for obtaining accurate molecular geometries and energies.

-

Density Functional Theory (DFT): DFT has emerged as a computationally efficient yet accurate method for studying molecular systems. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used in conjunction with basis sets like 6-311+G(d,p) or larger for geometry optimization and frequency calculations.

Optimized Geometry

Computational methods are used to determine the equilibrium geometry of the molecule, providing key structural parameters. Microwave spectroscopy has confirmed the connectivity to be Cl-S-C-N.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | |

| Cl-S | 2.035 |

| S-C | 1.680 |

| C≡N | 1.150 |

| Bond Angles (°) ** | |

| Cl-S-C | 101.5 |

| S-C-N | 179.8 |

| Dihedral Angle (°) ** | |

| Cl-S-C-N | 90.0 (gauche) |

Note: The data presented in this table is hypothetical and serves as an illustration of typical results from DFT calculations. The gauche conformation is predicted to be a stable conformer.

Vibrational Frequencies

The calculated vibrational frequencies are crucial for characterizing the molecule and for computing thermochemical properties. The table below presents hypothetical vibrational frequencies for ClSCN.

| Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 2150 | C≡N stretch |

| ν₂ | 750 | S-C stretch |

| ν₃ | 550 | Cl-S stretch |

| ν₄ | 400 | Cl-S-C bend |

| ν₅ | 150 | Torsion |

Note: This data is illustrative. Experimental validation is necessary for definitive assignments.

Theoretical Investigation of Reaction Mechanisms

Theoretical studies can elucidate the detailed mechanisms of reactions involving ClSCN, including the identification of intermediates and transition states.

Nucleophilic Attack

The electrophilic nature of the sulfur and carbon atoms in ClSCN makes it susceptible to nucleophilic attack. Computational studies can map out the potential energy surface for such reactions.

Workflow for Studying Nucleophilic Attack:

Caption: Generalized workflow for the computational study of nucleophilic attack on ClSCN.

Radical Reactions

ClSCN can undergo homolytic cleavage of the Cl-S bond to generate the thiocyanate radical (•SCN), a key intermediate in many chemical processes.

Potential Energy Surface for Cl-S Bond Cleavage:

Caption: A simplified potential energy surface diagram for the homolytic cleavage of the Cl-S bond in ClSCN.

Thermochemistry of this compound Reactions

Computational thermochemistry allows for the prediction of key thermodynamic quantities that govern the feasibility and outcome of chemical reactions.

Methodologies

Standard statistical thermodynamic models are used in conjunction with the calculated electronic energies and vibrational frequencies to compute enthalpies, entropies, and Gibbs free energies of reaction.

Hypothetical Reaction Thermochemistry

The following table provides illustrative thermochemical data for a hypothetical reaction of ClSCN with a generic nucleophile (Nu⁻).

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |

| ClSCN + Nu⁻ → NuSCN + Cl⁻ | -25.0 | -22.5 |

| ClSCN → Cl• + •SCN | +50.0 | +45.0 |

Note: These values are hypothetical and intended for illustrative purposes. The actual values would depend on the specific nucleophile and the level of theory used.

Experimental Protocols for Computational Studies

Detailed and reproducible computational protocols are essential for reliable theoretical investigations.

Geometry Optimization and Frequency Calculations

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X).

-

Basis Set: A Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).

-

Procedure:

-

Perform an initial geometry optimization.

-

Verify the nature of the stationary point by calculating the vibrational frequencies. A minimum on the potential energy surface will have all real (positive) frequencies. A transition state will have exactly one imaginary frequency.

-

-

Solvation: Implicit solvent models (e.g., PCM, SMD) can be included to simulate reactions in solution.

Transition State Searching

-

Method: Use a transition state search algorithm such as the Berny algorithm (in Gaussian) or a quadratic synchronous transit (QST2/QST3) approach.

-

Verification:

-

Confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the correct reactants and products.

-

Logical Relationship for Computational Protocol:

Caption: A flowchart illustrating the logical steps in a typical computational study of a chemical reaction.

Conclusion

Theoretical and computational studies offer a powerful lens through which to examine the reactivity of this compound. By employing a range of ab initio and DFT methods, researchers can gain a detailed understanding of its electronic structure, reaction mechanisms, and thermochemistry. This knowledge is invaluable for predicting the behavior of ClSCN in various chemical environments and for guiding the design of new synthetic methodologies. While specific published theoretical data on ClSCN reactivity remains a developing area, the computational protocols and conceptual frameworks outlined in this guide provide a solid foundation for future investigations in this exciting field.

chlorine thiocyanate vs thiocyanogen chloride properties

An In-depth Technical Guide to the Properties, Synthesis, and Reactivity of Thiocyanogen and Thiocyanogen Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of thiocyanogen ((SCN)₂) and thiocyanogen chloride (ClSCN). It addresses the common nomenclature confusion between "chlorine thiocyanate" and "thiocyanogen chloride," clarifying that they refer to the same chemical entity, ClSCN. The document details the distinct properties, synthesis protocols, and reactivity of both thiocyanogen and thiocyanogen chloride, presenting quantitative data in structured tables for ease of comparison. Furthermore, detailed experimental methodologies and conceptual diagrams are provided to support researchers in the practical application of these reagents in organic synthesis and drug development.

Introduction and Nomenclature Clarification

In the field of organic and medicinal chemistry, the precise use of chemical nomenclature is paramount. The terms "this compound" and "thiocyanogen chloride" are often used interchangeably, which can lead to ambiguity. This guide clarifies that both names refer to the chemical compound with the formula ClSCN. However, to provide a valuable comparative analysis for researchers, this document will focus on the distinct properties and reactivities of thiocyanogen chloride (ClSCN) and its parent pseudohalogen, **thiocyanogen ((SCN)₂) **. While both are important electrophilic thiocyanating agents, their differing characteristics make them suitable for different synthetic applications.

dot

Caption: Nomenclature clarification for ClSCN and (SCN)₂.

Comparative Physicochemical Properties

The physical and chemical properties of thiocyanogen and thiocyanogen chloride differ significantly, which influences their handling, stability, and application in synthesis. Thiocyanogen is a volatile solid with a tendency to polymerize explosively, whereas thiocyanogen chloride is typically generated and used in solution.

| Property | Thiocyanogen ((SCN)₂) | Thiocyanogen Chloride (ClSCN) |

| Chemical Formula | C₂N₂S₂ | ClNSC |

| Molar Mass | 116.16 g/mol | 93.53 g/mol |

| Appearance | Colorless crystals or liquid[1][2] | Typically used as a solution; polymeric form is a crystalline solid[3] |

| Melting Point | -2.5 °C[1][2] | Polymeric form stable up to ~150 °C[3] |

| Boiling Point | Decomposes at approximately 20 °C[1][2] | Not applicable for the monomeric form in solution |

| Structure | NCS-SCN connectivity with C₂ point group symmetry[1][2] | Polarized structure suggested as Cl-S-C≡N[3][4] |

| Stability | Unstable as a pure substance; explodes above 20 °C[1][2]. Stable in certain organic solutions for days[1][2][5]. | Unstable; generated in situ for immediate use[3][4]. |

| Redox Potential | E°((SCN)₂/2SCN⁻) = +0.77 V[1][2] | Reactivity is intermediate between chlorine and thiocyanogen[3]. |

Synthesis Methodologies

The synthesis of thiocyanogen and thiocyanogen chloride requires careful control of reaction conditions due to the instability of the products. Below are detailed experimental protocols for their preparation.

**3.1. Synthesis of Thiocyanogen ((SCN)₂) **

Thiocyanogen is typically prepared through the oxidation of a metal thiocyanate. The most common method involves the reaction of lead(II) thiocyanate with bromine.

dot

Caption: Synthesis workflow for Thiocyanogen ((SCN)₂).

Experimental Protocol:

-

Preparation of Lead(II) Thiocyanate: An aqueous solution of sodium thiocyanate is added to a stoichiometric amount of an aqueous solution of lead(II) nitrate with stirring. The resulting white precipitate of lead(II) thiocyanate is filtered, washed with water, and dried thoroughly under vacuum.

-

Oxidation to Thiocyanogen: A suspension of anhydrous lead(II) thiocyanate in a dry solvent (e.g., glacial acetic acid or methylene chloride) is cooled to 0 °C in an ice bath.[1][2]

-

A solution of bromine in the same solvent is added dropwise to the suspension with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 0 °C.[1][2]

-

The reaction mixture is stirred for an additional 30 minutes after the bromine addition is complete. The disappearance of the bromine color indicates the completion of the reaction.

-

The precipitated lead(II) bromide is removed by filtration under an inert atmosphere (e.g., argon or nitrogen) to yield a clear solution of thiocyanogen.

-

The resulting solution should be used immediately or stored at low temperatures in the dark, as thiocyanogen is prone to polymerization.[5][6]

Synthesis of Thiocyanogen Chloride (ClSCN)

Thiocyanogen chloride is a highly reactive species that is typically generated in situ from the reaction of thiocyanogen with chlorine.[1][3]

dot

Caption: In situ synthesis of Thiocyanogen Chloride (ClSCN).

Experimental Protocol:

-

A solution of thiocyanogen in a suitable dry organic solvent (e.g., carbon tetrachloride, chloroform, or acetic acid) is prepared as described in section 3.1.

-

The thiocyanogen solution is treated with an equimolar amount of chlorine.[3] Chlorine can be bubbled through the solution as a gas or added as a solution in the same solvent.

-

The reaction is typically rapid and may be accompanied by a slight increase in temperature and a change in color and odor.[3]

-

The resulting solution contains the monomeric and reactive thiocyanogen chloride, which should be used immediately for subsequent reactions.[3]

Comparative Reactivity

Both thiocyanogen and thiocyanogen chloride are electrophilic reagents capable of introducing the thiocyanate (-SCN) group into organic molecules. However, their reactivity profiles differ, with thiocyanogen chloride generally being the more reactive species.

Electrophilic Addition to Alkenes

Both reagents undergo electrophilic addition to alkenes, but the products can differ. Thiocyanogen adds to alkenes to give 1,2-bis(thiocyanato) compounds via a trans-addition mechanism.[1][2] In contrast, thiocyanogen chloride adds to alkenes to yield 2-chloroalkyl thiocyanates.[3]

dot

Caption: Comparative reactivity with alkenes.

Electrophilic Aromatic Substitution

Thiocyanation of aromatic rings is an important reaction in the synthesis of various bioactive molecules. Thiocyanogen is a weak electrophile and reacts only with highly activated aromatic rings such as phenols and anilines.[1][2][7] Thiocyanogen chloride is a more potent electrophile and can react with a broader range of aromatic compounds to produce aryl thiocyanates.[3][8]

Applications in Drug Development and Organic Synthesis

The thiocyanate moiety is a versatile functional group in organic synthesis and is present in a number of natural products and pharmacologically active compounds. Organic thiocyanates serve as key intermediates for the synthesis of various sulfur-containing heterocycles and other molecules of medicinal interest. The electrophilic thiocyanation methods using thiocyanogen and thiocyanogen chloride are valuable tools for the introduction of the -SCN group into organic scaffolds. The choice between these two reagents will depend on the desired product and the reactivity of the substrate. For instance, the milder nature of thiocyanogen may be preferred for sensitive substrates where over-reactivity or side reactions are a concern. Conversely, the higher reactivity of thiocyanogen chloride allows for the thiocyanation of less activated systems.

Safety and Handling

Both thiocyanogen and thiocyanogen chloride are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Thiocyanogen: As a pure substance, it is explosive and should only be handled in solution.[1][2] It is also poisonous.[9]

-

Thiocyanogen Chloride: It is a reactive and likely toxic compound that should be handled with care. The use of chlorine gas in its preparation requires a robust experimental setup to prevent exposure.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when working with these reagents.

Conclusion

This technical guide has provided a detailed comparison of thiocyanogen ((SCN)₂) and thiocyanogen chloride (ClSCN), clarifying the nomenclature and detailing their physicochemical properties, synthesis, and reactivity. The choice of reagent for a particular synthetic transformation will depend on the substrate and the desired outcome. The experimental protocols and conceptual diagrams provided herein are intended to aid researchers in the safe and effective use of these powerful thiocyanating agents in their research and development endeavors.

References

- 1. Thiocyanogen - Wikipedia [en.wikipedia.org]

- 2. Thiocyanogen - Wikiwand [wikiwand.com]

- 3. 150. Thiocyanogen chloride. Part I. Chemical evidence for the existence of the monomeric compound in solutions in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. prepchem.com [prepchem.com]

- 6. testbook.com [testbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Early Synthesis Methods for Chlorine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early synthesis methods for chlorine thiocyanate (ClSCN), a reactive pseudohalogen of interest in synthetic chemistry. The document details two primary methodologies: the chlorination of thiocyanogen and the direct chlorination of metal thiocyanates. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and logical diagrams of the synthetic pathways.

Synthesis via Chlorination of Thiocyanogen

One of the earliest and most established methods for the preparation of this compound involves the direct reaction of chlorine with a solution of thiocyanogen, (SCN)₂. This method is advantageous for producing a relatively pure solution of the target compound.

Experimental Protocol

Materials:

-

Lead(II) thiocyanate [Pb(SCN)₂] or Silver thiocyanate (AgSCN)

-

Anhydrous bromine (Br₂)

-

Anhydrous chlorine (Cl₂)

-

Anhydrous carbon tetrachloride (CCl₄) or other inert solvent

-

Filtration apparatus

-

Reaction vessel equipped with a gas inlet and a means for cooling

Procedure:

Step 1: Preparation of Thiocyanogen ((SCN)₂) Solution

A solution of thiocyanogen is first prepared by the reaction of a metal thiocyanate with bromine in an inert solvent.

-

A suspension of finely powdered and dried lead(II) thiocyanate or silver thiocyanate in anhydrous carbon tetrachloride is prepared in a reaction vessel.

-

The suspension is cooled in an ice-salt bath to approximately -10 °C.

-

A solution of anhydrous bromine in carbon tetrachloride is added dropwise with constant stirring. The reaction is monitored by the disappearance of the bromine color.

-

Reaction: M(SCN)₂ + Br₂ → MBr₂ + (SCN)₂ (where M = Pb or 2Ag)

-

-

The precipitated lead(II) bromide or silver bromide is removed by filtration, yielding a pale yellow solution of thiocyanogen in carbon tetrachloride. The solution should be used immediately in the next step due to the instability of thiocyanogen.

Step 2: Chlorination of Thiocyanogen

The freshly prepared thiocyanogen solution is then chlorinated to yield this compound.

-

The thiocyanogen solution is maintained at a low temperature (typically 0-10 °C).

-

A stream of dry chlorine gas is passed through the solution. The reaction is typically rapid.

-

Reaction: (SCN)₂ + Cl₂ → 2 ClSCN

-

-

The completion of the reaction can be monitored by the change in the spectroscopic properties of the solution. The resulting solution of this compound in the inert solvent can be used for subsequent reactions.

Reaction Workflow

Caption: Workflow for the synthesis of this compound via the chlorination of thiocyanogen.

Synthesis via Direct Chlorination of Metal Thiocyanates

A conceptually simpler, though potentially less clean, early method for preparing this compound involves the direct reaction of a metal thiocyanate with chlorine gas. This method avoids the pre-synthesis of the unstable thiocyanogen.

Experimental Protocol

Materials:

-

Silver thiocyanate (AgSCN) or Lead(II) thiocyanate [Pb(SCN)₂] (finely powdered and dried)

-

Anhydrous chlorine (Cl₂)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride, diethyl ether)

-

Reaction vessel with a gas inlet and stirrer, protected from light and moisture

Procedure:

-

A suspension of the finely divided and thoroughly dried metal thiocyanate (e.g., silver thiocyanate) is prepared in a suitable anhydrous, inert solvent within the reaction vessel.

-

The suspension is cooled to a low temperature, typically between -20 °C and 0 °C, with continuous stirring.

-

A stream of dry chlorine gas is passed through the stirred suspension. The reaction progress is indicated by a change in the color of the solid and the solution.

-

Reaction: AgSCN + Cl₂ → AgCl + ClSCN

-

-

Upon completion of the reaction, the solid silver chloride is removed by filtration under anhydrous conditions. The filtrate is a solution of this compound.

Reaction Pathway

Caption: Logical diagram for the direct synthesis of this compound from a metal thiocyanate.

Quantitative Data Summary

Quantitative data for this compound is not extensively reported in early literature due to its instability. However, some key physical and spectroscopic properties have been determined.

| Property | Value |

| Molecular Formula | ClSCN |

| Molecular Weight | 93.54 g/mol [1] |

| Appearance | Pale yellow liquid (in solution) |

| Boiling Point | Decomposes on heating |

| Solubility | Soluble in inert organic solvents |

| Ionization Energy | 10.7 eV (photoelectron spectroscopy) |

| Key IR Absorptions (in CCl₄) | ~2175 cm⁻¹ (C≡N stretch), ~710 cm⁻¹ (C-S stretch), ~630 cm⁻¹ (S-Cl stretch) |

Note: The compound is known to be unstable, particularly in the pure state or in the presence of moisture, and can decompose, sometimes explosively.

Conclusion

The early synthesis of this compound primarily relied on two main approaches: the chlorination of a pre-formed thiocyanogen solution and the direct chlorination of a metal thiocyanate suspension. While the former method offers a potentially cleaner route to the product, the latter is more direct. Both methods require anhydrous conditions and low temperatures due to the inherent instability of the target molecule. The reactive nature of this compound makes it a useful intermediate in organic synthesis for the introduction of the thiocyanate group, but also necessitates careful handling and in-situ usage in many applications.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Chlorine Thiocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the electrophilic thiocyanation of organic substrates utilizing the in situ generation of chlorine thiocyanate or a related reactive electrophilic species. The primary method detailed herein involves the reaction of a stable chlorine source, such as (dichloroiodo)benzene (PhICl₂), with a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). This approach offers a convenient and effective alternative to the use of pre-formed, and often unstable, thiocyanating reagents.

The protocols outlined below are applicable to a range of substrates, including pyrazoles and o-alkynylbenzoates, yielding synthetically valuable thiocyanated products. These compounds are significant in medicinal chemistry and drug development due to their biological activities and their utility as versatile synthetic intermediates.

I. General Workflow for Electrophilic Thiocyanation

The overall process for the in situ generation of the electrophilic thiocyanating agent and subsequent reaction with a nucleophilic substrate is depicted in the following workflow diagram.

Figure 1: General workflow for the in situ generation of an electrophilic thiocyanating agent and its reaction with a substrate.

II. Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of a reactive electrophilic sulfur species, referred to as thiocyanogen chloride, from the reaction of (dichloroiodo)benzene with a thiocyanate salt. This electrophile then reacts with the substrate.[1][2][3]

Figure 2: Proposed mechanism for the in situ generation of thiocyanogen chloride and subsequent electrophilic thiocyanation.

III. Experimental Protocols

A. Thiocyanation of Pyrazoles

This protocol describes the C-4 thiocyanation of 1-phenyl-3,5-dimethyl-1H-pyrazole as a representative example.[2][4]

Materials:

-

(Dichloroiodo)benzene (PhICl₂)

-

Ammonium thiocyanate (NH₄SCN)

-

1-Phenyl-3,5-dimethyl-1H-pyrazole

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (dichloroiodo)benzene (2.0 mmol) and ammonium thiocyanate (2.0 mmol).

-

Add anhydrous toluene (5 mL) and cool the mixture to 0 °C using an ice bath.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 mmol) to the reaction mixture.

-

Continue stirring at 0 °C for 8 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-thiocyanato-1-phenyl-3,5-dimethyl-1H-pyrazole.

B. Oxythiocyanation of o-Alkynylbenzoates

This protocol details the synthesis of 4-thiocyanatoisocoumarins from o-alkynylbenzoates.[1][5]

Materials:

-

(Dichloroiodo)benzene (PhICl₂)

-

Ammonium thiocyanate (NH₄SCN)

-

Methyl 2-(phenylethynyl)benzoate

-

1,2-Dichloroethane (DCE, anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add (dichloroiodo)benzene (0.4 mmol) and ammonium thiocyanate (0.4 mmol).

-

Add anhydrous 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 30 minutes.

-

Add methyl 2-(phenylethynyl)benzoate (0.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 2 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the 4-thiocyanatoisocoumarin product.

IV. Quantitative Data

The following tables summarize the substrate scope and corresponding yields for the thiocyanation of various pyrazoles and o-alkynylbenzoates.

Table 1: Thiocyanation of Substituted Pyrazoles [2]

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Phenyl-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-phenyl-3,5-dimethyl-1H-pyrazole | 89 |

| 2 | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 85 |

| 3 | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 82 |

| 4 | 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole | 4-Thiocyanato-1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 75 |

| 5 | 1,3,5-Trimethyl-1H-pyrazole | 4-Thiocyanato-1,3,5-trimethyl-1H-pyrazole | 78 |

Table 2: Oxythiocyanation of Substituted o-Alkynylbenzoates [5]

| Entry | Substrate | Product | Yield (%) |

| 1 | Methyl 2-(phenylethynyl)benzoate | 3-Phenyl-4-thiocyanato-1H-isochromen-1-one | 86 |

| 2 | Methyl 2-((4-methylphenyl)ethynyl)benzoate | 3-(p-Tolyl)-4-thiocyanato-1H-isochromen-1-one | 88 |

| 3 | Methyl 2-((4-methoxyphenyl)ethynyl)benzoate | 3-(4-Methoxyphenyl)-4-thiocyanato-1H-isochromen-1-one | 90 |

| 4 | Methyl 2-((4-chlorophenyl)ethynyl)benzoate | 3-(4-Chlorophenyl)-4-thiocyanato-1H-isochromen-1-one | 81 |

| 5 | Methyl 2-(cyclohexylethynyl)benzoate | 3-Cyclohexyl-4-thiocyanato-1H-isochromen-1-one | 72 |

V. Safety Precautions

-

(Dichloroiodo)benzene is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thiocyanate salts can release toxic gases upon contact with strong acids.

-

Organic solvents such as toluene and 1,2-dichloroethane are flammable and should be handled in a well-ventilated fume hood.

-

Follow standard laboratory safety procedures when conducting these experiments.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates: Access to Biologically Active S/SeCN-Containing Isocoumarins [frontiersin.org]

- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 5. PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates: Access to Biologically Active S/SeCN-Containing Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Thiocyanation of Alkenes with Chlorine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a thiocyanate (-SCN) group into organic molecules is a valuable transformation in synthetic chemistry, as the thiocyanate moiety can be readily converted into a variety of other sulfur-containing functional groups. Thiocyanated compounds also exhibit a range of biological activities, making them attractive intermediates in drug discovery and development. One effective method for the thiocyanation of alkenes is the electrophilic addition of chlorine thiocyanate (ClSCN). This protocol details the in situ generation of this compound and its subsequent reaction with various alkenes to produce β-chloro thiocyanates and other derivatives.

Reaction Mechanism and Stereochemistry

The reaction of this compound with alkenes proceeds via an electrophilic addition mechanism. The sulfur atom of ClSCN acts as the electrophile, attacking the π-bond of the alkene. This initial attack is believed to form a cyclic thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion occurs from the face opposite to the thiiranium ion bridge, resulting in a trans-addition of the chlorine and thiocyanate groups across the double bond. This stereospecificity is a key feature of the reaction. In solvents such as acetic acid, solvent-incorporated products, like β-acetoxy thiocyanates, can also be formed through nucleophilic attack by the solvent.

Experimental Protocols

I. In Situ Generation of this compound from Trichloroisocyanuric Acid and Potassium Thiocyanate

This method provides a convenient way to generate this compound in situ, avoiding the isolation of the potentially unstable reagent.

Materials:

-

Alkene (e.g., cyclohexene, styrene)

-

Trichloroisocyanuric acid (TCCA)

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene (1.0 eq) in glacial acetic acid.

-

Add potassium thiocyanate (1.2 eq) to the solution and stir until it is fully dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add trichloroisocyanuric acid (0.4 eq, as TCCA provides three equivalents of active chlorine) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

II. Generation of this compound from Chlorine Gas and Lead(II) Thiocyanate

This classic method involves the preparation of a this compound solution prior to its use.

Materials:

-

Lead(II) thiocyanate (Pb(SCN)₂)

-

Chlorine gas (Cl₂)

-

Glacial acetic acid

-

Alkene

-

Standard gas dispersion tube and laboratory glassware

Procedure for Preparation of this compound Solution:

-

Suspend finely powdered lead(II) thiocyanate in glacial acetic acid in a flask protected from light.

-

Bubble a slow stream of dry chlorine gas through the suspension with stirring until the yellow color of the lead thiocyanate disappears, and a clear, pale-yellow solution is obtained. This indicates the formation of this compound. Use appropriate gas scrubbing techniques for the chlorine gas outlet.

Procedure for Thiocyanation of Alkene:

-

To a stirred solution of the alkene (1.0 eq) in glacial acetic acid at room temperature, add the freshly prepared this compound solution (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Follow the work-up and purification procedure as described in Protocol I (steps 6-10).

Data Presentation

| Alkene | Product(s) | Yield (%) | Reference |

| Cyclohexene | trans-1-Chloro-2-thiocyanatocyclohexane, trans-1-Acetoxy-2-thiocyanatocyclohexane | 70-80 (total) | [Fictionalized for illustration] |

| Styrene | 2-Chloro-1-phenyl-1-thiocyanatoethane, 2-Acetoxy-1-phenyl-1-thiocyanatoethane | 65-75 (total) | [Fictionalized for illustration] |

| 1-Octene | 1-Chloro-2-thiocyanatooctane, 1-Acetoxy-2-thiocyanatooctane | 60-70 (total) | [Fictionalized for illustration] |

| cis-But-2-ene | (dl)-2-Chloro-3-thiocyanatobutane, (dl)-2-Acetoxy-3-thiocyanatobutane | 70-75 (total) | [Fictionalized for illustration] |

| trans-But-2-ene | meso-2-Chloro-3-thiocyanatobutane, meso-2-Acetoxy-3-thiocyanatobutane | 70-75 (total) | [Fictionalized for illustration] |

Visualizations

Reaction Mechanism```dot

Experimental Workflow

Caption: Workflow for in situ thiocyanation of alkenes.

Safety Precautions

-

This compound: This reagent is expected to be toxic, corrosive, and unstable. It should be generated and used in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Trichloroisocyanuric Acid (TCCA): TCCA is a strong oxidizing agent and can react violently with other chemicals. It is also a source of chlorine gas. Handle with care and avoid contact with combustible materials.

-

Potassium Thiocyanate: Harmful if swallowed or inhaled. Contact with acids liberates very toxic hydrogen cyanide gas.

-

Chlorine Gas: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate safety equipment.

-

Lead(II) Thiocyanate: Toxic and should be handled with care, avoiding dust inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Lead-containing waste requires special disposal procedures.

Applications in Drug Development

The β-chloro thiocyanate products of this reaction are versatile intermediates. The thiocyanate group can be transformed into other functionalities such as thiols, sulfides, and isothiocyanates, which are present in various biologically active molecules. For instance, isothiocyanates are known for their anticancer properties. The vicinal chloro and thiocyanato groups allow for further selective functionalization, enabling the synthesis of complex molecules for screening in drug discovery programs. The ability to introduce these groups stereospecifically is particularly valuable for the synthesis of chiral drug candidates.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out with appropriate safety precautions. The yields provided in the data table are for illustrative purposes and may vary depending on the specific reaction conditions and substrate.

Application Notes and Protocols: Stereoselective Thiocyanation of Alkenes Using Chlorine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective thiocyanation of alkenes utilizing chlorine thiocyanate (ClSCN), also known as thiocyanogen chloride. This method offers a direct route to vicinal chloro- and acetoxy-thiocyanates with controlled stereochemistry.

Introduction

The introduction of a thiocyanate group into organic molecules is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the SCN moiety, which can be readily converted into other sulfur-containing functional groups. The electrophilic addition of this compound to alkenes proceeds via a heterolytic mechanism, yielding valuable α-chloro-β-thiocyanates and α-acetoxy-β-thiocyanates. A key feature of this reaction is its high stereoselectivity, proceeding via a trans-addition pathway. This stereocontrol is crucial for the synthesis of complex molecules with defined stereochemistry.

Reaction Mechanism and Stereoselectivity

The reaction of this compound with alkenes in a solvent such as acetic acid proceeds through an electrophilic addition mechanism. The polarized Cl-SCN molecule is attacked by the electron-rich double bond of the alkene. This initial attack is believed to form a bridged cyano-sulfonium ion intermediate. The subsequent nucleophilic attack by either the chloride ion (from ClSCN) or the solvent (acetic acid) on the bridged intermediate occurs from the opposite face, resulting in a net trans-addition of the thiocyanate and the chloro or acetoxy group across the double bond. This stereospecificity is a key advantage of this methodology.

Caption: Proposed mechanism for the stereoselective thiocyanation of alkenes.

Experimental Protocols

The following protocols are based on the heterolytic addition of thiocyanogen chloride to symmetrical alkenes and cycloalkenes.

In situ Generation of this compound

This compound is typically generated in situ from the reaction of a thiocyanate salt with a chlorine source.

Materials:

-

Lead(II) thiocyanate (Pb(SCN)₂) or another suitable metal thiocyanate

-

Chlorine (Cl₂) gas or a solution of chlorine in the reaction solvent

-

Anhydrous acetic acid (glacial)

-

Radical inhibitor (e.g., hydroquinone)

Procedure:

-

A suspension of finely powdered and dried lead(II) thiocyanate in anhydrous acetic acid containing a radical inhibitor is prepared in a reaction vessel protected from light.

-

A standardized solution of chlorine in acetic acid is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred for a short period to ensure complete formation of this compound. The lead(II) chloride byproduct precipitates and can be removed by filtration.

General Protocol for the Thiocyanation of Alkenes

Materials:

-

Alkene (e.g., cyclohexene, styrene)

-

Solution of this compound in acetic acid (prepared as described above)

-

Anhydrous acetic acid (glacial)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The alkene is dissolved in anhydrous acetic acid in a reaction vessel under an inert atmosphere and protected from light.

-

The freshly prepared solution of this compound in acetic acid is added dropwise to the stirred alkene solution at a controlled temperature (e.g., 25 °C).

-